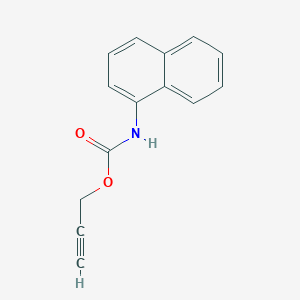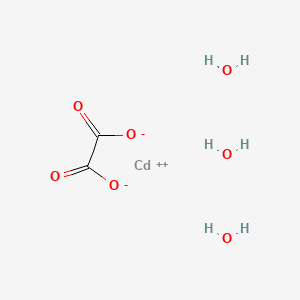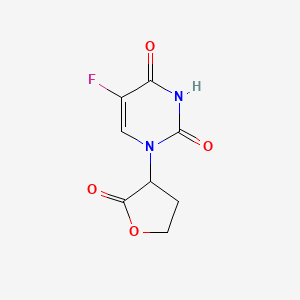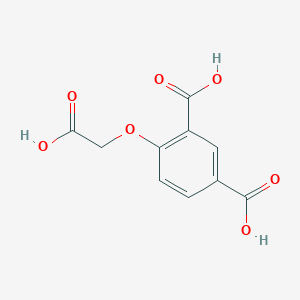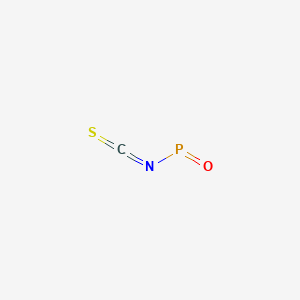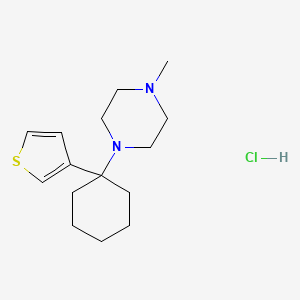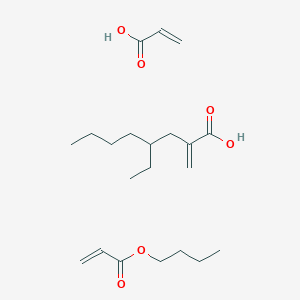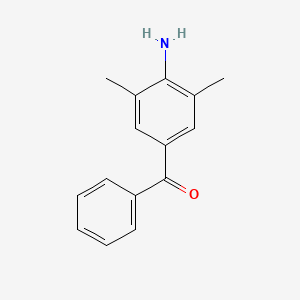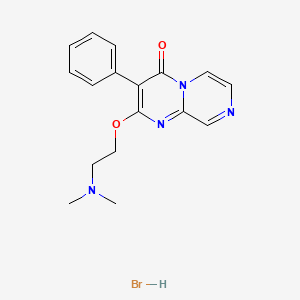
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrobromide salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide typically involves multi-step organic reactions. The process may start with the formation of the pyrazinopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the dimethylaminoethoxy and phenyl groups through substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrazinopyrimidines: Compounds with phenyl groups attached to the pyrazinopyrimidine core.
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
21271-21-6 |
|---|---|
Molekularformel |
C17H19BrN4O2 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C17H18N4O2.BrH/c1-20(2)10-11-23-16-15(13-6-4-3-5-7-13)17(22)21-9-8-18-12-14(21)19-16;/h3-9,12H,10-11H2,1-2H3;1H |
InChI-Schlüssel |
NADLOUKASJSMIH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


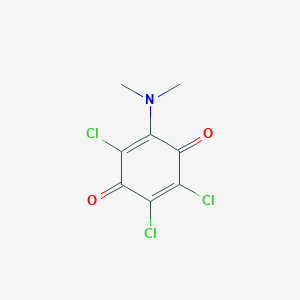
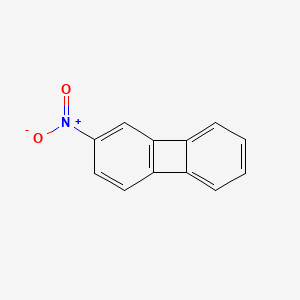

pentasilolane](/img/structure/B14698059.png)
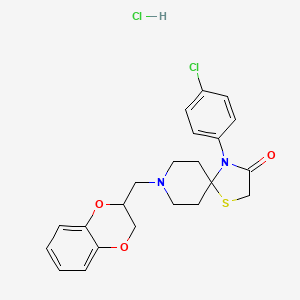
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
